dBRD9

PROTAC Targeted Protein Degradation BRD9

dBRD9 is the first-in-class PROTAC degrader for selective BRD9 ablation, offering a clean mechanistic alternative to bromodomain inhibition. It achieves 10-100x greater anti-proliferative potency than BI-7273 in AML models without degrading the paralog BRD7 up to 5μM. Proteomic validation confirms BRD9 as the sole degraded target among 7,326 proteins. This matched inhibitor-degrader pair uniquely enables functional comparison of domain inhibition vs. complete protein elimination. Ideal for target validation and genetic interaction studies.

Molecular Formula C40H45N7O10
Molecular Weight 783.8 g/mol
Cat. No. B15542317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedBRD9
Molecular FormulaC40H45N7O10
Molecular Weight783.8 g/mol
Structural Identifiers
InChIInChI=1S/C40H45N7O10/c1-45(21-29-32(54-3)18-24(19-33(29)55-4)28-22-46(2)38(51)27-20-41-11-10-25(27)28)23-35(49)43-13-15-57-17-16-56-14-12-42-30-7-5-6-26-36(30)40(53)47(39(26)52)31-8-9-34(48)44-37(31)50/h5-7,10-11,18-20,22,31,42H,8-9,12-17,21,23H2,1-4H3,(H,43,49)(H,44,48,50)
InChIKeyAIOCFZJGGGEWDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dBRD9 BRD9 PROTAC Degrader Technical Specification and Procurement Guide


dBRD9 is a heterobifunctional PROTAC (PROteolysis TArgeting Chimera) that selectively degrades bromodomain-containing protein 9 (BRD9), a subunit of the human BAF (SWI/SNF) nucleosome remodeling complex [1]. The molecule comprises the BRD9 bromodomain inhibitor BI-7273 conjugated via a linker to pomalidomide, which recruits the cereblon (CRBN) E3 ubiquitin ligase complex [1]. dBRD9 represents the first-in-class BRD9-directed chemical degrader, offering an alternative mechanism of action to traditional occupancy-based bromodomain inhibitors [1].

Why BRD9 Inhibitors Cannot Substitute for the dBRD9 PROTAC Degrader


BRD9 inhibitors such as BI-7273 and I-BRD9 occupy the bromodomain to block acetyl-lysine recognition, whereas dBRD9 eliminates the entire BRD9 protein via ubiquitin-proteasome degradation [1]. This mechanistic divergence yields distinct functional consequences: degradation ablates both bromodomain-dependent scaffolding functions and any potential non-catalytic roles of BRD9 [1]. Moreover, comparative gene expression analyses demonstrate that dBRD9 and BRD9 inhibitors induce overlapping but non-identical transcriptional signatures, confirming that inhibitor and degrader tools are not functionally interchangeable [2].

dBRD9 Comparative Performance Evidence: Quantitative Differentiation Against BRD9 Inhibitors and Alternative PROTACs


Enhanced Cellular Potency of dBRD9 PROTAC Compared to Parental Inhibitor BI-7273

dBRD9 exhibits markedly enhanced cellular potency compared to its parental BRD9-binding ligand BI-7273. In models of acute myeloid leukemia, dBRD9 demonstrates 10- to 100-fold greater potency in suppressing cell proliferation relative to the bromodomain inhibitor alone [1]. This potency enhancement is attributed to the catalytic, event-driven mechanism of targeted degradation, which does not require sustained high target occupancy to achieve functional effects [1].

PROTAC Targeted Protein Degradation BRD9 AML

Divergent BRD7 Selectivity Profile of dBRD9 Versus VHL-Based Dual Degrader VZ185

dBRD9 demonstrates no degradation of BRD7 at concentrations up to 5 μM . In contrast, the VHL-based PROTAC VZ185 degrades both BRD9 and BRD7 with DC50 values of 1.8 nM and 4.5 nM, respectively [1]. This differential selectivity profile has been independently confirmed in comparative degradation studies showing that the CRBN-based dBRD9 strongly affects only BRD9, whereas VZ185 degrades both BRD7 and BRD9 .

PROTAC BRD9 BRD7 Selectivity Chemical Biology

Proteome-Wide Degradation Selectivity of dBRD9 Validated by Quantitative Mass Spectrometry

Quantitative proteomic mass spectrometry analysis of dBRD9-treated samples demonstrates that BRD9 is the only protein significantly degraded among 7,326 proteins quantified [1]. Outside the target family, the IKZF family of lineage-specific transcription factors (known cereblon neo-substrates) is also degraded, a liability inherent to the CRBN-recruiting moiety rather than the BRD9-binding warhead [1]. BromoScan analysis at 1 μM confirms dBRD9 has no off-target binding to BRD4 (Kd > 50 μM) [1].

PROTAC Selectivity Proteomics BRD9 Chemical Probe

Recommended Research Applications for dBRD9 Based on Validated Performance Characteristics


Dissecting BRD9-Specific Functions in SWI/SNF Chromatin Remodeling Complexes

dBRD9 is optimally suited for experiments requiring selective elimination of BRD9 without concomitant degradation of the closely related paralog BRD7. The compound's lack of BRD7 degradation up to 5 μM enables clean interrogation of BRD9-specific roles within BAF complex subassemblies, a critical distinction given that VZ185 degrades both paralogs [1].

Evaluating BRD9 Dependency in Acute Myeloid Leukemia (AML) Models

dBRD9 exhibits enhanced anti-proliferative potency (10- to 100-fold over BI-7273) in AML cellular models [2]. This potency advantage makes dBRD9 the preferred tool for BRD9 dependency studies in AML, where robust target engagement and functional ablation are required to assess therapeutic potential.

Chemical Biology Studies Requiring Proteome-Wide Target Validation

For experiments where off-target degradation would confound interpretation, dBRD9's proteomic mass spectrometry validation—showing BRD9 as the only degraded protein among 7,326 quantified [3]—provides a uniquely well-characterized selectivity profile. This is essential for target validation studies and genetic interaction mapping.

Comparative Mechanistic Studies: Occupancy-Based Inhibition Versus Targeted Degradation

dBRD9 and its parental inhibitor BI-7273 constitute a matched tool pair for comparing the functional consequences of bromodomain inhibition versus complete protein ablation. Transcriptional profiling reveals both overlapping and distinct gene expression changes between dBRD9 and BRD9 inhibitors [4], enabling researchers to identify degradation-specific phenotypes.

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